molecular formula C15H18N6O B2961103 2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol CAS No. 894194-56-0

2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B2961103
CAS No.: 894194-56-0
M. Wt: 298.35
InChI Key: OVOMVEAGSWHDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-({1-Methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol (CAS: 955336-88-6) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C21H22N6O and a molecular weight of 374.4 g/mol . Its structure features:

  • A pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a methyl group.
  • A 4-methylphenylamino group at the 4-position.
  • An ethanolamine moiety (-NH-CCOH) at the 6-position.

The SMILES notation is Cc1ccc(Nc2nc(N(C)CCO)nc3c2cnn3-c2ccccc2)cc1, highlighting the ethanolamine linkage and aromatic substitutions . While key physicochemical data (e.g., solubility, logP) are unavailable, the ethanol group likely enhances aqueous solubility compared to purely hydrophobic analogs.

  • Amination reactions (e.g., refluxing with substituted anilines in ethanol) .
  • Buchwald-Hartwig couplings for aryl substitutions .

Properties

IUPAC Name

2-[[1-methyl-4-(4-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-10-3-5-11(6-4-10)18-13-12-9-17-21(2)14(12)20-15(19-13)16-7-8-22/h3-6,9,22H,7-8H2,1-2H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOMVEAGSWHDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound is part of the pyrazolo[3,4-d]pyrimidine class, known for their diverse biological activities, including anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N6O, with a molecular weight of 298.34 g/mol. Its IUPAC name is 2-[[1-methyl-4-(4-methylphenyl)amino]pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol. The structure features a pyrazolo[3,4-d]pyrimidine core which is essential for its biological activity.

PropertyValue
Molecular FormulaC15H18N6O
Molecular Weight298.34 g/mol
IUPAC Name2-[[1-methyl-4-(4-methylphenyl)amino]pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
InChI KeyUFRPKOSWWYMCKE-UHFFFAOYSA-N

The primary mechanism by which this compound exerts its biological effects is through the inhibition of CDK2. CDK2 plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structural features allow it to effectively bind to the ATP-binding site of CDK2, mimicking ATP and preventing its phosphorylation activity.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against several cancer cell lines, including neuroblastoma and glioblastoma. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against SH-SY5Y human neuroblastoma cells .
  • Inhibition of Kinases :
    • The compound has been noted for its ability to inhibit tyrosine kinases such as Abl and Src-family proteins. This inhibition is crucial as these kinases are often overactive in various cancers .
  • Pharmacokinetics :
    • Research has indicated that formulations using nanoparticles or liposomes can enhance the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines by improving their solubility and bioavailability . For example, liposomal formulations have shown increased plasma concentrations compared to free drugs.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Neuroblastoma : A study involving a library of pyrazolo[3,4-d]pyrimidine derivatives revealed that specific modifications to the core structure significantly enhanced anticancer activity against neuroblastoma cell lines. The lead compounds induced a tumor volume reduction greater than 50% in xenograft mouse models .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key analogs and their structural distinctions are summarized below:

Compound Name / ID Core Substitutions Key Functional Groups Molecular Weight (g/mol) CAS Number Reference
Target Compound 1-Me, 4-(4-MePhNH), 6-(EtOH-NH) Ethanolamine, 4-MePhNH 374.4 955336-88-6
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine 1-Ph, 4-Cl, 6-PhNH Chlorine, diphenylamino ~340 (estimated) Not provided
PDEi5 (4-(3-Ethyl-4-((4-fluorobenzyl)amino)-1-Me-pyrazolo[3,4-d]pyrimidin-6-yl)benzoic acid) 1-Me, 3-Et, 4-(4-F-BnNH), 6-PhCO2H Benzoic acid, 4-fluorobenzylamino 435.5 Not provided
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-MePh), 6-MeS, 4-pyrrolidinyl Methylsulfanyl, pyrrolidine 369.5 Not provided
N-Cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Ph, 4-CyclohexylNH Cyclohexylamino 335.4 274693-26-4

Substituent Impact Analysis

  • 6-Position Modifications: The ethanolamine group in the target compound improves hydrophilicity vs. methylsulfanyl (lipophilic, ) or benzoic acid (ionizable, ). Chloro (electron-withdrawing) in may enhance electrophilicity for covalent binding.
  • 4-Position Modifications: 4-Methylphenylamino provides steric bulk and hydrophobic interactions, contrasting with cyclohexylamino (more rigid, ) or 4-fluorobenzylamino (electron-deficient aromatic ring, ).
Physicochemical and Pharmacokinetic Properties
Property Target Compound 4-Chloro-N,1-diphenyl Derivative PDEi5 Methylsulfanyl Analog
logP (estimated) ~2.5 (moderate) ~3.8 (high) ~1.2 (low) ~3.2 (high)
Solubility Moderate (ethanolamine) Low (chloro/diphenyl) High (carboxylic acid) Low (methylsulfanyl)
Metabolic Stability Moderate (ethanol oxidation risk) High (chlorine stability) High (fluorine stability) High (sulfur stability)

Key Observations :

  • The target compound balances moderate lipophilicity and solubility , suitable for oral bioavailability.
  • PDEi5 ’s carboxylic acid group enhances solubility but may limit blood-brain barrier penetration.
  • Methylsulfanyl and chloro analogs exhibit higher logP, favoring membrane permeability but risking hepatotoxicity.

Q & A

Basic: What are the optimal synthetic routes for 2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol?

Methodological Answer:
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine derivatives with N-substituted amines. A validated approach includes:

  • Step 1: Reacting 1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-amine with α-chloroacetamide derivatives under reflux in ethanol (12–24 hours) to introduce the ethanolamine side chain .
  • Step 2: Purification via recrystallization from ethanol or aqueous mixtures to isolate the product .
  • Key Variables: Reaction time, solvent choice (ethanol for solubility and stability), and stoichiometric ratios of reagents (1:1 to 1:3 molar ratios) are critical for yield optimization .

Basic: What safety protocols are essential for handling this compound during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents .
  • Storage: Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .
  • Waste Disposal: Neutralize acidic/basic residues before disposal, and segregate organic waste for incineration .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:
Contradictions often arise from assay conditions. A systematic approach includes:

  • Standardization: Use identical cell lines (e.g., HEK293 for kinase assays) and buffer systems (pH 7.4, 37°C) .
  • Dose-Response Curves: Conduct assays at 8–10 concentration points (e.g., 1 nM–100 µM) to ensure reproducibility .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase activity) to validate assay conditions .
  • Statistical Analysis: Apply ANOVA or Tukey’s test to compare datasets and identify outliers .

Advanced: What computational strategies enhance the study of this compound’s target interactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model binding energies and electron distribution at the pyrazolo-pyrimidine core .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with kinases) over 100 ns trajectories to assess stability of hydrogen bonds with catalytic lysine residues .
  • In Silico Screening: Apply virtual libraries (e.g., ZINC20) to predict derivatives with improved affinity .
  • Validation: Cross-check computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Advanced: How can reaction engineering principles optimize scale-up synthesis?

Methodological Answer:

  • Reactor Design: Use continuous-flow reactors for exothermic steps (e.g., amination) to improve heat dissipation and reduce side products .
  • Process Control: Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
  • Solvent Recovery: Employ distillation or membrane separation (e.g., nanofiltration) to recycle ethanol and reduce waste .
  • Kinetic Modeling: Develop rate equations based on Arrhenius parameters to predict optimal temperature (e.g., 80–100°C) and pressure ranges .

Basic: What analytical techniques confirm the compound’s structural integrity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Analyze ¹H/¹³C-NMR peaks for pyrazolo-pyrimidine protons (δ 7.8–8.2 ppm) and ethanolamine side chain (δ 3.4–3.7 ppm) .
  • HPLC-MS: Use C18 columns (ACN/water gradient) with ESI+ detection to verify purity (>95%) and molecular ion ([M+H]⁺) .
  • Elemental Analysis: Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced: What methodologies assess the compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • In Vivo Absorption: Administer orally (10 mg/kg) to rodents and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS to quantify plasma concentrations .
  • Tissue Distribution: Euthanize animals at 24 hours, homogenize organs (liver, kidney), and extract compound via SPE (solid-phase extraction) .
  • Metabolite ID: Incubate with liver microsomes and analyze metabolites via UPLC-QTOF for hydroxylation or glucuronidation patterns .

Advanced: How can researchers address low solubility in aqueous buffers during bioassays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in pH 4.0 acetate buffer (for protonated amine groups) .
  • Nanoformulation: Encapsulate in PEGylated liposomes (100–200 nm size) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.